Desvenlafaxine
Desvenlafaxine
Desvenlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Desvenlafaxine is a selective reuptake inhibitor of serotonin and norepinephrine due to its high binding affinities to the pre-synaptic serotonin and norepinephrine transporters. By blocking both transporters, this agent prolongs neurotransmitter activities of both serotonin and norepinephrine, thereby alleviating depressive state.
Desvenlafaxine, also known as pristiq or ODV, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. Desvenlafaxine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Desvenlafaxine has been detected in multiple biofluids, such as urine and blood. In humans, desvenlafaxine is involved in the venlafaxine metabolism pathway.
Desvenlafaxine, also known as pristiq or ODV, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. Desvenlafaxine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Desvenlafaxine has been detected in multiple biofluids, such as urine and blood. In humans, desvenlafaxine is involved in the venlafaxine metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
93413-62-8
VCID:
VC0001082
InChI:
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3
SMILES:
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Molecular Formula:
C16H25NO2
Molecular Weight:
263.37 g/mol
Desvenlafaxine
CAS No.: 93413-62-8
APIs
VCID: VC0001082
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
Purity: > 98%
CAS No. | 93413-62-8 |
---|---|
Product Name | Desvenlafaxine |
Molecular Formula | C16H25NO2 |
Molecular Weight | 263.37 g/mol |
IUPAC Name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol |
Standard InChI | InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3 |
Standard InChIKey | KYYIDSXMWOZKMP-UHFFFAOYSA-N |
SMILES | CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Canonical SMILES | CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Appearance | Solid powder |
Physical Description | Solid |
Description | Desvenlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Desvenlafaxine is a selective reuptake inhibitor of serotonin and norepinephrine due to its high binding affinities to the pre-synaptic serotonin and norepinephrine transporters. By blocking both transporters, this agent prolongs neurotransmitter activities of both serotonin and norepinephrine, thereby alleviating depressive state. Desvenlafaxine, also known as pristiq or ODV, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. Desvenlafaxine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Desvenlafaxine has been detected in multiple biofluids, such as urine and blood. In humans, desvenlafaxine is involved in the venlafaxine metabolism pathway. |
Purity | > 98% |
Solubility | In water, 3700 mg/L at 25 °C (est) |
Synonyms | 2-(1-hydroxycyclohexyl)-2-((4-hydroxyphenyl)ethyl)dimethylammonium 3-carboxypropanoate monohydrate 4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol 45,233, WY 45233, WY desvenlafaxine desvenlafaxine succinate Monohydrate, O-desmethylvenlafaxine Succinate O desmethylvenlafaxine O desmethylvenlafaxine Succinate O desmethylvenlafaxine Succinate Monohydrate O-desmethylvenlafaxine O-desmethylvenlafaxine Succinate O-desmethylvenlafaxine Succinate Monohydrate Pristiq Succinate Monohydrate, O-desmethylvenlafaxine Succinate, Desvenlafaxine Succinate, O-desmethylvenlafaxine WY 45,233 WY 45233 WY-45,233 WY-45233 WY45,233 WY45233 |
Vapor Pressure | 6.8X10-8 mm Hg at 25 °C (est) |
Reference | 1: Nichols AI, Liao S, Abbas R. Population Pharmacokinetics of Desvenlafaxine: Pharmacokinetics in Korean Versus US Populations. Clin Pharmacol Drug Dev. 2017 Dec 11. doi: 10.1002/cpdd.419. [Epub ahead of print] PubMed PMID: 29228473. 2: Weihs KL, Murphy W, Abbas R, Chiles D, England RD, Ramaker S, Wajsbrot DB. Desvenlafaxine Versus Placebo in a Fluoxetine-Referenced Study of Children and Adolescents with Major Depressive Disorder. J Child Adolesc Psychopharmacol. 2017 Nov 30. doi: 10.1089/cap.2017.0100. [Epub ahead of print] PubMed PMID: 29189044. 3: Atkinson S, Lubaczewski S, Ramaker S, England RD, Wajsbrot DB, Abbas R, Findling RL. Desvenlafaxine Versus Placebo in the Treatment of Children and Adolescents with Major Depressive Disorder. J Child Adolesc Psychopharmacol. 2017 Nov 29. doi: 10.1089/cap.2017.0099. [Epub ahead of print] PubMed PMID: 29185786. 4: Farley TM, Anderson EN, Feller JN. False-positive phencyclidine (PCP) on urine drug screen attributed to desvenlafaxine (Pristiq) use. BMJ Case Rep. 2017 Nov 23;2017. pii: bcr-2017-222106. doi: 10.1136/bcr-2017-222106. PubMed PMID: 29170178. 5: Gurunathan U. Takotsubo Cardiomyopathy and Intraoperative Cardiac Arrest: Is Desvenlafaxine a Contributing Factor? J Cardiothorac Vasc Anesth. 2017 Aug 19. pii: S1053-0770(17)30713-9. doi: 10.1053/j.jvca.2017.08.031. [Epub ahead of print] PubMed PMID: 29153932. 6: Soares CN, Zhang M, Boucher M. Categorical improvement in functional impairment in depressed patients treated with desvenlafaxine. CNS Spectr. 2017 Nov 15:1-11. doi: 10.1017/S1092852917000633. [Epub ahead of print] PubMed PMID: 29140227. 7: Tong GF, Qin N, Sun LW. Development and evaluation of Desvenlafaxine loaded PLGA-chitosan nanoparticles for brain delivery. Saudi Pharm J. 2017 Sep;25(6):844-851. doi: 10.1016/j.jsps.2016.12.003. Epub 2016 Dec 23. PubMed PMID: 28951668; PubMed Central PMCID: PMC5605887. 8: Katzman MA, Nierenberg AA, Wajsbrot DB, Meier E, Prieto R, Pappadopulos E, Mackell J, Boucher M. Speed of Improvement in Symptoms of Depression With Desvenlafaxine 50 mg and 100 mg Compared With Placebo in Patients With Major Depressive Disorder. J Clin Psychopharmacol. 2017 Oct;37(5):555-561. doi: 10.1097/JCP.0000000000000775. PubMed PMID: 28817491; PubMed Central PMCID: PMC5596832. 9: Sarfati D, Evans VC, Tam EM, Woo C, Iverson GL, Yatham LN, Lam RW. The impact of fatigue and energy on work functioning and impairment in patients with major depressive disorder treated with desvenlafaxine. Int Clin Psychopharmacol. 2017 Nov;32(6):343-349. doi: 10.1097/YIC.0000000000000192. PubMed PMID: 28763344. 10: Samy W, Elnoby A, El-Gowelli HM, Elgindy N. Hybrid polymeric matrices for oral modified release of Desvenlafaxine succinate tablets. Saudi Pharm J. 2017 Jul;25(5):676-687. doi: 10.1016/j.jsps.2016.10.005. Epub 2016 Oct 17. PubMed PMID: 28725139; PubMed Central PMCID: PMC5506642. |
PubChem Compound | 125017 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume